4-(3-Chloro-2-methylphenyl)benzoic acid
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Overview
Description
4-(3-Chloro-2-methylphenyl)benzoic acid, also known as tolfenamic acid, is a chemical compound with the molecular formula C14H12ClNO2. It is a member of the benzoic acid family and is characterized by the presence of a chloro and methyl group on the phenyl ring. This compound is known for its applications in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Chloro-2-methylphenyl)benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. One common method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with benzene, followed by further functional group modifications to introduce the methyl group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, methylation, and benzoic acid formation under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Chloro-2-methylphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its effects on biological pathways and its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylphenyl)benzoic acid involves the inhibition of prostaglandin synthesis by blocking the enzyme cyclooxygenase (COX). This inhibition reduces the formation of prostaglandins, which are mediators of inflammation and pain. Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: Similar in structure but lacks the chloro and methyl groups.
N-(3-Chloro-2-methylphenyl)anthranilic acid: A closely related compound with similar functional groups.
4-Chloro-2-methylbenzophenone: Shares the chloro and methyl groups but differs in the core structure.
Uniqueness
4-(3-Chloro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit prostaglandin synthesis and its application as an NSAID make it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)15)10-5-7-11(8-6-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLPYWDAPCFVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680722 |
Source
|
Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181295-25-9 |
Source
|
Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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